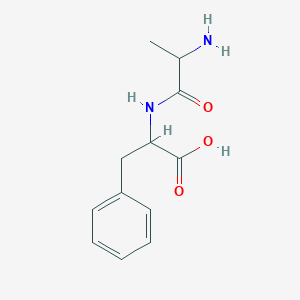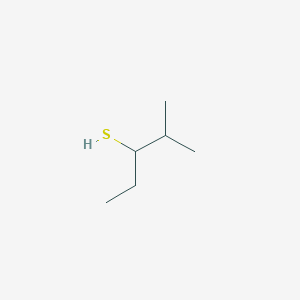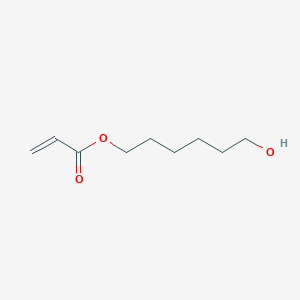![molecular formula C10H13NO2 B158360 2-[(4-methoxyphenyl)methylideneamino]ethanol CAS No. 1952-35-8](/img/structure/B158360.png)
2-[(4-methoxyphenyl)methylideneamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methoxyphenyl)methylideneamino]ethanol is an organic compound with the molecular formula C10H13NO2. It is a Schiff base derived from the condensation of p-methoxybenzaldehyde and ethanolamine. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)methylideneamino]ethanol typically involves the condensation reaction between p-methoxybenzaldehyde and ethanolamine. This reaction is usually carried out in a solvent-free environment using a mortar and pestle, which results in high yields of the product . The reaction can be represented as follows:
p-Methoxybenzaldehyde+Ethanolamine→this compound
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-methoxyphenyl)methylideneamino]ethanol can undergo various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: DDQ (dichlorodicyanobenzoquinone)
Reduction: DIBAL (diisobutylaluminum hydride)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
- p-Methoxybenzaldehyde
Reduction: Mono-protected diol
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-[(4-methoxyphenyl)methylideneamino]ethanol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-[(4-methoxyphenyl)methylideneamino]ethanol involves its ability to form coordination complexes with metal ions. This property is due to the presence of the Schiff base moiety, which can act as a bidentate ligand, coordinating through the nitrogen and oxygen atoms . The compound can also undergo redox reactions, which contribute to its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-Methoxybenzylidene)amino)ethanol
- 2-((4-Methoxybenzylidene)amino)phenol
- 2-((3,4-Dimethoxybenzylidene)amino)ethanol
Uniqueness
2-[(4-methoxyphenyl)methylideneamino]ethanol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and coordination properties. The presence of the p-methoxy group enhances its electron-donating ability, making it a more effective ligand in coordination chemistry compared to its analogs .
Propiedades
Número CAS |
1952-35-8 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methylideneamino]ethanol |
InChI |
InChI=1S/C10H13NO2/c1-13-10-4-2-9(3-5-10)8-11-6-7-12/h2-5,8,12H,6-7H2,1H3 |
Clave InChI |
HFMJBAMWHBCZIS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=NCCO |
SMILES canónico |
COC1=CC=C(C=C1)C=NCCO |
| 1952-35-8 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)











